molecular formula C22H17N3 B14797439 2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile

2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile

Katalognummer: B14797439
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: CRWHRAZKQYDHRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as medicine, agriculture, and technology due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 2-aminobenzonitrile. This reaction is usually carried out in the presence of a suitable solvent like ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, which is a common method for synthesizing compounds containing azomethine functional groups .

Industrial Production Methods

While specific industrial production methods for 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is unique due to its specific combination of the carbazole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C22H17N3

Molekulargewicht

323.4 g/mol

IUPAC-Name

2-[(9-ethylcarbazol-3-yl)methylideneamino]benzonitrile

InChI

InChI=1S/C22H17N3/c1-2-25-21-10-6-4-8-18(21)19-13-16(11-12-22(19)25)15-24-20-9-5-3-7-17(20)14-23/h3-13,15H,2H2,1H3

InChI-Schlüssel

CRWHRAZKQYDHRJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C#N)C4=CC=CC=C41

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.